7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have diverse biological activities and are important in the field of medicinal chemistry .
Scientific Research Applications
Synthesis and Biological Activity
A study on the synthesis and biological activity of pyrimidine derivatives linked with morpholinophenyl groups revealed the preparation of new compounds with significant larvicidal activity against mosquito larvae. These compounds were evaluated for their potential as insecticidal agents, demonstrating the versatility of pyrimidine derivatives in pest control applications (Gorle et al., 2016).
Crystal Structures and Molecular Interactions
Research on 7-aryl-substituted pyrido[2,3-d]pyrimidine derivatives explored their molecular structures and crystal formations. This study provides insights into the intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for understanding the material properties and potential applications in molecular electronics or pharmaceutical formulation (Trilleras et al., 2009).
Photophysical Properties and Sensing Applications
Another study focused on the design and synthesis of pyrimidine-phthalimide derivatives, showcasing their applications in pH sensing and solid-state fluorescence. These compounds exhibit aggregation-induced emission (AIE) characteristics and can be used in the development of novel colorimetric pH sensors and logic gates for biochemical and environmental monitoring (Yan et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
7-(3-fluorophenyl)-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O4S/c1-24-17-15(19(28)25(2)20(24)29)18(31-11-14(27)26-6-8-30-9-7-26)23-16(22-17)12-4-3-5-13(21)10-12/h3-5,10H,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSOCSSQNZDQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC(=O)N4CCOCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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